(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
This compound features a benzothiazole core substituted with a nitro group at position 6 and an ethyl group at position 3. The benzamide moiety is functionalized with a diallylsulfamoyl group at the para position. Its Z-configuration stabilizes the imine-like structure of the benzothiazol-2-ylidene system, influencing its electronic and steric properties.
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5S2/c1-4-13-24(14-5-2)33(30,31)18-10-7-16(8-11-18)21(27)23-22-25(6-3)19-12-9-17(26(28)29)15-20(19)32-22/h4-5,7-12,15H,1-2,6,13-14H2,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJQCGOIFSFFKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential antitumor activity. This article reviews its biological activity, focusing on its mechanism of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzamide moiety and a thiazole ring with nitro and sulfamoyl substituents. The structural formula can be represented as follows:
Research indicates that compounds with similar structural characteristics exhibit their biological effects primarily through the inhibition of specific enzymes involved in tumor growth and proliferation. The presence of the nitro group in the benzothiazole moiety is particularly noteworthy, as it has been associated with increased cytotoxicity against various cancer types.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as topoisomerases or kinases, which are crucial for DNA replication and repair.
- Induction of Apoptosis : It is hypothesized that this compound can induce programmed cell death in malignant cells, thereby reducing tumor size and spread.
Biological Activity Data
Table 1 summarizes the biological activities reported for this compound against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Topoisomerase II inhibition |
| A549 (Lung Cancer) | 4.8 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 6.1 | Cell cycle arrest |
| HCT116 (Colon Cancer) | 3.9 | Inhibition of DNA synthesis |
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- In Vivo Efficacy : A study conducted on xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor volume compared to control groups, suggesting strong antitumor activity.
- Combination Therapy : Research indicates that combining this compound with traditional chemotherapeutics enhances overall efficacy and reduces drug resistance in cancer cells.
- Mechanistic Studies : Detailed mechanistic studies revealed that this compound could modulate signaling pathways associated with cancer cell survival, including the PI3K/Akt pathway, further supporting its potential as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Tautomerism Analysis
Triazole Derivatives ()
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] exhibit tautomerism between thione and thiol forms. Spectral data (IR, NMR) confirm the dominance of the thione tautomer due to the absence of S-H bands (~2500–2600 cm⁻¹) and presence of C=S stretches (1247–1255 cm⁻¹) .
Comparison : Unlike these triazoles, the target compound’s benzothiazol-2-ylidene system lacks tautomeric flexibility but shares sulfonamide functionalization. The nitro group in the target compound may further stabilize the conjugated system, reducing reactivity compared to triazoles.
Thiadiazole-Benzamide Derivatives ()
Compounds like N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) and analogs (8a–c) feature dual carbonyl groups (C=O stretches at 1605–1719 cm⁻¹) and aromatic substituents. Their synthesis involves condensation with active methylene compounds, introducing pyridine or ester functionalities .
Comparison : The target compound’s diallylsulfamoyl group introduces greater steric bulk compared to the acetyl or benzoyl groups in thiadiazole derivatives. This may reduce solubility but enhance binding specificity in biological systems.
Substituent Effects on Physicochemical Properties
ECHEMI Database Compounds ()
- 4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methylbenzo[d]thiazol-2-ylidene)benzamide : Contains a methoxy group (electron-donating) and benzyl-methylsulfamoyl substituent.
- N-(6-bromo-3-ethylbenzo[d]thiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide : Features a bromo substituent (electron-withdrawing) and dimethylsulfamoyl group .
Comparison :
Key Research Findings
Steric Hindrance : Diallylsulfamoyl groups introduce greater steric bulk than dimethyl or benzyl-methyl analogs, which may hinder crystal packing and reduce melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
